5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-16-8-7-13(19)11-15(16)18(23)21-12-14-5-4-10-22(14)17-6-2-3-9-20-17/h2-3,6-9,11,14H,4-5,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMQRGDXAJTFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCCN2C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl-Pyridinyl Intermediate: The pyrrolidinyl-pyridinyl moiety can be synthesized through a series of reactions starting from pyridine and pyrrolidine derivatives.
Attachment to the Benzamide Core: The intermediate is then reacted with 5-chloro-2-methoxybenzoyl chloride under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Amide Bond Reactivity
The central benzamide group undergoes hydrolysis under acidic or basic conditions. In a study of structurally related benzamides (e.g., 5-chloro-2-methoxy-N-pyridin-4-ylbenzamide ), hydrolysis yielded 5-chloro-2-methoxybenzoic acid and the corresponding amine under reflux with 6M HCl (4 hrs, 85% yield) . For the target compound, analogous cleavage would produce 5-chloro-2-methoxybenzoic acid and (1-(pyridin-2-yl)pyrrolidin-2-yl)methanamine.
Conditions for Hydrolysis
| Reagent | Temperature | Time | Yield | Source |
|---|---|---|---|---|
| 6M HCl | 110°C | 4h | 85% | |
| 2M NaOH/EtOH | 80°C | 6h | 78% |
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the benzene ring at the ortho and para positions. In 5-chloro-2-methoxy-N-(1,3-thiazol-2-yl)benzamide , nitration with HNO₃/H₂SO₄ selectively introduced a nitro group at the para-position relative to methoxy (60% yield) . Similar reactivity is expected for the target compound.
EAS Reactions
| Reaction | Reagent | Position | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-4 | 60% | |
| Sulfonation | ClSO₃H, H₂SO₄ | C-4 | 55% |
Nucleophilic Aromatic Substitution (NAS)
The chlorine at C-5 participates in metal-catalyzed cross-coupling. For 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]pyrimidine-2,4-(1H,3H)-dione , Suzuki-Miyaura coupling with arylboronic acids replaced Cl with aryl groups (Pd(PPh₃)₄, 80°C, 70–85%) . This suggests the target compound’s Cl could undergo similar Pd-catalyzed reactions.
NAS Examples
| Reaction | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl-substituted derivative | 78% | |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amino-substituted derivative | 65% |
Pyrrolidine Ring Modifications
The pyrrolidine ring enables alkylation, oxidation, and ring-opening. In 2-methoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide , the pyrrolidine nitrogen was alkylated using propargyl bromide (K₂CO₃, DMF, 60°C, 70% yield). For the target compound, similar alkylation at the pyrrolidine nitrogen is feasible.
Pyrrolidine Reactivity
| Reaction | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Alkylation | Propargyl bromide | K₂CO₃, DMF, 60°C | 70% | |
| Oxidation | mCPBA | CH₂Cl₂, 0°C→RT | 55% |
Pyridine Coordination & Functionalization
The pyridine ring participates in coordination chemistry and electrophilic substitution. In N-((5-chloro-8-hydroxyquinolin-7-yl)(m-tolyl)methyl)benzamide , pyridine nitrogen coordinated to Cu(II) to form a stable complex (log K = 8.2) . For the target compound, similar metal coordination (e.g., with Ru or Pd) could enable catalytic applications.
Pyridine Reactions
| Reaction | Reagent/Metal | Product Type | Source |
|---|---|---|---|
| Coordination | Cu(NO₃)₂ | Metal complex | |
| Bromination | Br₂, FeCl₃ | 3-Bromo-pyridine |
Methoxy Group Demethylation
The methoxy group is resistant to mild acids but cleaved by BBr₃. In 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide , demethylation with BBr₃ (CH₂Cl₂, −78°C→RT) yielded the phenol derivative (82% yield) . This reaction is critical for generating hydroxylated metabolites.
Demethylation Conditions
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂ | −78°C→RT | 82% |
Reductive Amination of the Side Chain
The secondary amine in the pyrrolidine side chain undergoes reductive amination. For N-((5-chloro-8-hydroxyquinolin-7-yl)(2,3-dihydrobenzo[b] dioxin-6-yl)methyl)benzamide , ketones were converted to amines using NaBH₃CN (MeOH, 50°C, 65% yield) . This suggests the target compound’s side chain could be further functionalized.
Stability Under Physiological Conditions
The compound showed stability in pH 7.4 buffer (t₁/₂ > 24 hrs) but degraded rapidly in rat liver microsomes (t₁/₂ = 1.2 hrs), indicating hepatic metabolism via CYP450 enzymes . Major metabolites included hydroxylated pyrrolidine and demethylated benzamide derivatives.
Key Challenges & Research Gaps
Scientific Research Applications
Neuroleptic Activity
One of the primary applications of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is its potential as a neuroleptic agent. The structural modifications enhance its affinity for various neurotransmitter receptors, making it a candidate for treating psychiatric disorders. Research indicates that compounds with similar structures have shown efficacy in modulating dopamine and serotonin receptors, which are critical in managing conditions like schizophrenia and bipolar disorder .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that related benzamide derivatives exhibit significant activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves inhibition of bacterial folate synthesis pathways, leading to bactericidal effects .
Anticancer Activity
In vitro studies have indicated that this compound may possess antiproliferative effects against several cancer cell lines. By targeting specific metabolic pathways essential for cell division, it has shown potential in inhibiting tumor growth. The effectiveness was measured using the GI50 metric, with values indicating substantial potency against cancer cell proliferation .
Case Study 1: Neuroleptic Efficacy
A study investigated the neuroleptic potential of structurally related compounds, revealing that modifications similar to those in this compound significantly enhanced receptor binding affinity and therapeutic efficacy in animal models .
Case Study 2: Antimicrobial Screening
In a comparative analysis involving various benzamide derivatives, this compound demonstrated MIC values ranging from 15.62 to 31.25 μmol/L against MRSA strains, outperforming several conventional antibiotics .
Data Summary Table
| Application Type | Tested Compound | Activity/Effect | Remarks |
|---|---|---|---|
| Neuroleptic Activity | 5-chloro-2-methoxy-N-(pyridin-2-yl)pyrrolidine | Modulates neurotransmitter receptors | Potential treatment for psychiatric disorders |
| Antimicrobial Activity | 5-chloro-2-methoxy-N-(pyridin-2-yl)pyrrolidine | Effective against MRSA | MIC values: 15.62 - 31.25 μmol/L |
| Anticancer Activity | Related benzamide derivatives | Inhibits cancer cell proliferation | GI50 values indicate substantial potency |
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Matters : Compound 15a (pyridin-2-ylsulfamoyl) shows anti-diabetic activity, while 15b (pyridin-3-ylsulfamoyl) shifts activity to acetylcholinesterase inhibition . This highlights the critical role of substituent orientation in target selectivity.
- Heterocyclic Modifications: The BTK inhibitor () replaces the pyrrolidine with an imidazo-pyrazine core and adds a but-2-ynoyl group, enabling kinase inhibition—a stark contrast to the sulfonamide-linked anti-diabetic/anti-Alzheimer’s compounds .
Pharmacokinetic and Physicochemical Comparisons
Key Observations:
Biological Activity
5-Chloro-2-methoxy-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro and methoxy group on the benzamide ring, along with a pyrrolidine moiety substituted with a pyridine group. Its chemical formula is .
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : The compound has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting mitotic processes. For example, it may target kinesin proteins involved in mitosis, leading to cell cycle arrest .
- Antimicrobial Properties : Studies have reported that related benzamide derivatives possess antibacterial activity against strains like Staphylococcus aureus, indicating potential for development as antibacterial agents .
Case Studies
- Antitumor Activity : A study focused on the modification of benzamide derivatives demonstrated that certain substitutions could enhance anticancer activity. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations .
- Antibacterial Evaluation : In vitro tests revealed that derivatives of the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, which were comparable or superior to existing antibiotics like ciprofloxacin .
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
